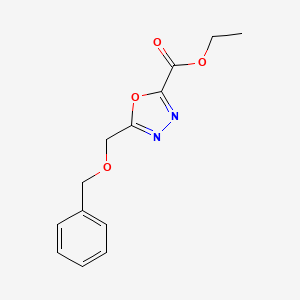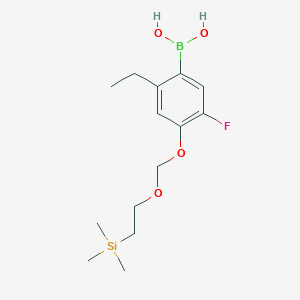
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups. These substitutions confer specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules.
準備方法
The synthesis of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid typically involves a series of organic reactions. One common method includes the borylation of a suitable precursor compound. The synthetic route may involve the following steps:
Borylation Reaction: The precursor compound, which contains the phenyl ring with the desired substituents, undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution Reactions: The ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups are introduced through various substitution reactions, which may involve the use of reagents like ethyl halides, fluorinating agents, and trimethylsilyl-protected alcohols.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.
化学反応の分析
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity. The molecular pathways involved depend on the specific application and target enzyme or receptor.
類似化合物との比較
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar coupling reactions but lacking the additional functional groups that confer specific reactivity.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, offering different electronic properties and reactivity compared to the ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups.
Pinacol Boronic Esters: These esters are commonly used in organic synthesis due to their stability and ease of handling but may require different reaction conditions compared to the free boronic acid.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric properties, making it suitable for specialized applications in organic synthesis and drug development.
特性
分子式 |
C14H24BFO4Si |
|---|---|
分子量 |
314.23 g/mol |
IUPAC名 |
[2-ethyl-5-fluoro-4-(2-trimethylsilylethoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BFO4Si/c1-5-11-8-14(13(16)9-12(11)15(17)18)20-10-19-6-7-21(2,3)4/h8-9,17-18H,5-7,10H2,1-4H3 |
InChIキー |
ZKMTVUJNUPOLGD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1CC)OCOCC[Si](C)(C)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)
![2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B15280860.png)
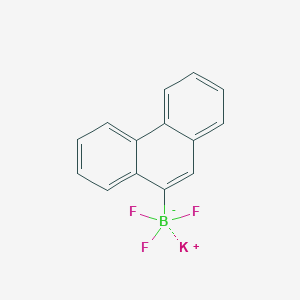
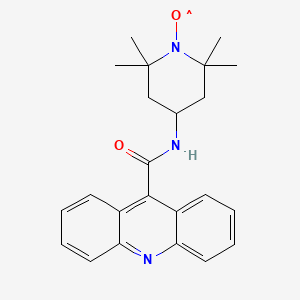
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)
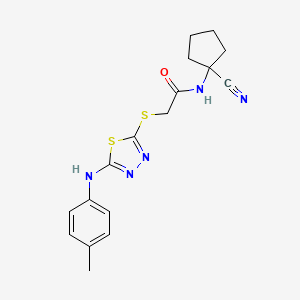
![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)
![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
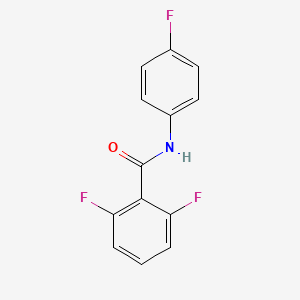
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![2-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B15280933.png)
